molecular formula C16H14Cl2N2O2 B4801643 N-(2,3-dichlorophenyl)-N'-(2-phenylethyl)ethanediamide

N-(2,3-dichlorophenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B4801643
M. Wt: 337.2 g/mol
InChI Key: PNDCTQVLSLTBKC-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a dichlorophenyl group and a phenylethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 2,3-dichloroaniline with 2-phenylethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide may involve large-scale batch or continuous flow processes. The choice of process depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on understanding its interactions with biological targets and its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions such as signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide can be compared with other similar compounds, such as:

    N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)propanediamide: Similar structure but with a propanediamide backbone.

    N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)butanediamide: Similar structure but with a butanediamide backbone.

    N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)pentanediamide: Similar structure but with a pentanediamide backbone.

The uniqueness of N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)ethanediamide lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-12-7-4-8-13(14(12)18)20-16(22)15(21)19-10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDCTQVLSLTBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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